The Pharmacological Profile of 6-Methyl-4-phenyl-1H-pyrimidin-2-one Derivatives: A Technical Guide for Drug Development Professionals
The Pharmacological Profile of 6-Methyl-4-phenyl-1H-pyrimidin-2-one Derivatives: A Technical Guide for Drug Development Professionals
The 6-methyl-4-phenyl-1H-pyrimidin-2-one core is a privileged scaffold in medicinal chemistry, serving as a versatile framework for the design and discovery of novel therapeutic agents.[1] This guide provides an in-depth exploration of the pharmacological profile of its derivatives, offering insights into their synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas. The content herein is curated for researchers, scientists, and drug development professionals, aiming to facilitate the advancement of pyrimidinone-based drug discovery programs.
The 6-Methyl-4-phenyl-1H-pyrimidin-2-one Scaffold: A Foundation for Diverse Bioactivity
The pyrimidine ring is a fundamental component of nucleic acids, rendering its derivatives of significant interest for biological applications.[2][3] The 6-methyl-4-phenyl-1H-pyrimidin-2-one structure, a dihydropyrimidinone (DHPM), is a key pharmacophore that has demonstrated a broad spectrum of biological activities, including anticonvulsant, antiviral, anticancer, and anti-inflammatory effects.[4][5][6][7] The synthetic accessibility of this scaffold, often through multicomponent reactions like the Biginelli reaction, allows for extensive structural modifications to optimize potency and selectivity for various molecular targets.[2]
General Synthesis: The Biginelli Reaction
A common and efficient method for the synthesis of the 6-methyl-4-phenyl-1H-pyrimidin-2-one core is the one-pot Biginelli reaction. This acid-catalyzed cyclocondensation involves the reaction of an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.[2][8]
Experimental Protocol: Synthesis of 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one [9]
-
Reactant Preparation: A mixture of benzaldehyde, ethyl acetoacetate, and urea in a 1:1:1 molar ratio is prepared in a suitable solvent, such as ethanol.
-
Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, ZnCl₂) is added to the mixture.[10]
-
Reaction Condition: The reaction mixture is refluxed for several hours.
-
Isolation and Purification: Upon cooling, the product precipitates and can be collected by filtration. Recrystallization from a suitable solvent (e.g., ethanol) yields the purified product.
Caption: Workflow of the Biginelli reaction for DHPM synthesis.
Anticonvulsant Activity
Derivatives of the pyrimidinone scaffold have shown significant promise as anticonvulsant agents.[11][12] Their mechanism of action is often multifaceted, involving the modulation of ion channels and neurotransmitter systems implicated in seizure generation and propagation.
Mechanism of Action
The anticonvulsant effects of pyrimidinone derivatives are believed to be mediated through interactions with voltage-gated sodium channels and GABAergic systems. By blocking sodium channels, these compounds can reduce neuronal hyperexcitability. Furthermore, enhancement of GABAergic inhibition, either by direct action on GABA receptors or by inhibiting GABA metabolism, contributes to their anticonvulsant profile.
Structure-Activity Relationships (SAR)
SAR studies have revealed key structural features that influence the anticonvulsant potency of these derivatives. For instance, the nature and position of substituents on the phenyl ring at the 4-position and modifications at the N1 and N3 positions of the pyrimidine ring can significantly impact activity.[5] The introduction of a thioacetamide fragment has been shown to increase antiepileptic activity in some series.[5]
| Compound | Substitution | Anticonvulsant Activity (MES Model) | Reference |
| 5.5 | N-(4-bromophenyl)acetamide at C2-thio position | High activity, reduced seizure duration and severity | [5] |
| 5.8 | N-(4-fluorophenyl)acetamide at C2-thio position | Potent activity | [5] |
| 1b | N'-(diphenylmethylene)carbohydrazide at C5 | Active with no neurotoxicity |
Preclinical Evaluation of Anticonvulsant Activity
The anticonvulsant potential of novel pyrimidinone derivatives is typically assessed using well-established animal models of epilepsy.
Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Seizure Models [11]
-
Animal Preparation: Adult mice or rats are used for these studies.
-
Compound Administration: The test compounds are administered intraperitoneally or orally at various doses.
-
MES Test: A maximal seizure is induced by applying an electrical stimulus through corneal electrodes. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of anticonvulsant activity.
-
scPTZ Test: A chemical convulsant, pentylenetetrazole, is injected subcutaneously to induce clonic seizures. The ability of the test compound to prevent or delay the onset of seizures is evaluated.
-
Neurotoxicity Assessment: The rotarod test is commonly used to assess for any motor impairment caused by the test compounds.
Caption: Workflow for preclinical anticonvulsant screening.
Antiviral Activity
The pyrimidine scaffold is a well-established pharmacophore in antiviral drug discovery.[13] Derivatives of 6-methyl-4-phenyl-1H-pyrimidin-2-one have demonstrated activity against a range of viruses, including coronaviruses and herpes simplex virus (HSV).[6][14]
Mechanism of Action
The antiviral mechanisms of pyrimidinone derivatives can be diverse. Some compounds act as non-covalent inhibitors of viral proteases, such as the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, which is essential for viral replication.[14] Others may interfere with viral entry or replication by inhibiting viral DNA polymerases.
Caption: General mechanism of antiviral action.
Structure-Activity Relationships (SAR)
For anti-coronavirus activity, the binding mode of pyrimidone derivatives to 3CLpro is a critical determinant of potency. Modifications that enhance interactions with the active site residues of the protease can improve inhibitory activity.[14] In the context of anti-HSV activity, the introduction of an acetic acid moiety has been shown to potentiate the antiviral effect.
| Compound | Target Virus | Mechanism of Action | Key Structural Feature | Reference |
| A36 | β-coronaviruses | 3CLpro Inhibition | Pyrimidone core with specific side chains | [14] |
| 10c | HSV-1 | Viral DNA Polymerase Inhibition (putative) | Aryl methyl aminopyrimidine with an acetic acid moiety |
In Vitro Evaluation of Antiviral Activity
The plaque reduction assay is a standard method for determining the antiviral efficacy of chemical compounds.
Experimental Protocol: Plaque Reduction Assay [4]
-
Cell Culture: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Viral Infection: The cells are infected with a known titer of the virus.
-
Compound Treatment: The infected cells are then overlaid with a semi-solid medium containing various concentrations of the test compound.
-
Plaque Formation: The plates are incubated to allow for the formation of viral plaques (zones of cell death).
-
Quantification: The plaques are stained and counted. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.
Anticancer Activity
The pyrimidine nucleus is a cornerstone in the development of anticancer agents, with many derivatives exhibiting potent antiproliferative activity against various cancer cell lines.[15][16][17]
Mechanism of Action
The anticancer effects of pyrimidinone derivatives are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, VEGFR-2) and topoisomerases.[15][18] Some derivatives can also induce apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
The substitution pattern on the pyrimidine ring and the phenyl group is crucial for anticancer activity. For instance, 2,4,5,6-tetrasubstituted pyrimidines have been explored as ligands for estrogen receptor α (ERα) and vascular endothelial growth factor receptor-2 (VEGFR-2).[16] The introduction of a ferrocenyl group at the 6-position has also been shown to confer cytotoxic effects against breast cancer cells.[19]
| Compound Series | Target | Key Structural Features | Reference |
| 2,4-Disubstituted Pyrimidines | ERα and VEGFR-2 | Specific substitutions at C2 and C4 | [16] |
| 6-Ferrocenylpyrimidin-4(3H)-ones | Cytotoxicity | Ferrocene at C6 | [19] |
| Pyrazolo[3,4-d]pyrimidines | CDK2/cyclin E and Abl kinases | Disubstitution at C4 and C6 | [16] |
In Vitro Evaluation of Anticancer Activity
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay [19]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.
Anti-inflammatory Activity
Pyrimidine and pyrimidinone derivatives have emerged as a promising class of anti-inflammatory agents.[20][21] Their therapeutic potential lies in their ability to modulate key inflammatory pathways.
Mechanism of Action
The anti-inflammatory effects of these compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[21][22] Some derivatives may also suppress the production of other pro-inflammatory cytokines like TNF-α and IL-6.[22]
Caption: Inhibition of the COX pathway by pyrimidinone derivatives.
Structure-Activity Relationships (SAR)
For COX-2 inhibitory activity, specific substitutions on the pyrimidine core are critical. For example, certain pyrrolo[2,3-d]pyrimidine analogs have shown significant inhibition of COX-2.[21] The nature of the substituents can influence the selectivity for COX-2 over COX-1, which is a desirable feature to minimize gastrointestinal side effects associated with non-selective NSAIDs.[23]
| Compound Series | In Vitro Activity | In Vivo Model | Reference |
| Pyrrolo[2,3-d]pyrimidines (18-21) | Significant COX-2 inhibition | Rat paw edema | [21] |
| Thiazolo[4,5-d]pyrimidines (52) | Potent COX-2 inhibition | Carrageenan-induced rat paw edema | [22] |
In Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a classic and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds.[23]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema [24]
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated relative to the control group.
Conclusion
The 6-methyl-4-phenyl-1H-pyrimidin-2-one scaffold and its derivatives represent a highly versatile and promising class of compounds with a wide range of pharmacological activities. The synthetic tractability of this core allows for the generation of diverse chemical libraries, which, when coupled with robust biological screening, can lead to the identification of novel drug candidates with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the anticonvulsant, antiviral, anticancer, and anti-inflammatory properties of these derivatives, along with key experimental protocols to aid in their evaluation. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective therapies for a multitude of diseases.
References
-
Journal of Chemical and Pharmaceutical Research. Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. [Link]
-
Severina, H., Skupa, O., Khairulin, A., Voloshchuk, N., & Georgiyants, V. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(02), 012-019. [Link]
-
Li, Y., et al. (2024). Development of pyrimidone derivatives as nonpeptidic and noncovalent 3-chymotrypsin-like protease (3CLpro) inhibitors with anti-coronavirus activities. European Journal of Medicinal Chemistry. [Link]
-
Al-Ostath, A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry. [Link]
-
Siddiqui, N., et al. (2010). Synthesis, anticonvulsant and toxicity screening of newer pyrimidine semicarbazone derivatives. European Journal of Medicinal Chemistry. [Link]
-
El-Sayed, W. A., et al. (2020). The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). Systematic Reviews in Pharmacy, 11(2), 801-807. [Link]
-
Di Domizio, J., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. [Link]
-
Kolos, I. M., et al. (2017). Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives on biopharmaceutical factors. International Journal of Basic & Clinical Pharmacology. [Link]
-
Danta, C. C., Sahu, S. B., & Swain, T. R. (2017). 2D Pharmacophoric Design and Synthesis of Novel Pyrimidine Derivatives as Anticonvulsants. Current Bioactive Compounds, 13(2), 130-136. [Link]
-
Liu, X., et al. (2012). Synthesis and evaluation of anticonvulsant and antidepressant activities of 5-alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine derivatives. Archiv der Pharmazie. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]
-
Kalluraya, B., et al. (2015). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica, 7(10), 62-66. [Link]
-
al-Ashmawy, M. I., el-Feky, S. A., el-Samii, Z. K., & Osman, N. A. (1997). Synthesis and antiinflammatory activity of novel pyrimidine derivatives. Bollettino chimico farmaceutico. [Link]
-
Versha, G., Dharma Rao, B., Rana, R. K., & Bendi, A. (2022). Pyrimidine and Pyrimidinone Derivatives as Anti-Inflammatory Agents. Anti-inflammatory and Anti-infectious Agents in Medicinal Chemistry. [Link]
-
Yesilada, A., et al. (2004). Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives. Archiv der Pharmazie. [Link]
-
El-Hashash, M. A., & El-Gendy, A. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Hladysh, M., et al. (2020). Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. Letters in Drug Design & Discovery. [Link]
-
Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
-
Bell, I. M., et al. (2004). Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Dudhe, R., Sharma, P. K., Verma, P., & Chaudhary, A. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. Asian Journal of Pharmaceutical Research. [Link]
-
A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024). Revista Electronica de Veterinaria. [Link]
-
Dudhe, R., et al. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(3), 10-17. [Link]
-
Ghorab, M. M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
6-Methyl-2-phenyl-4(1H)pyrimidinone. Tebubio. [Link]
-
Pinto, A. C., et al. (n.d.). The chemistry of some 6-methyl-4-hydroxy-2-pyridones. ResearchGate. [Link]
-
Shalini, K., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Aswinanand, B., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
Fei, P., et al. (2019). Structure and mechanism of pyrimidine-pyrimidone (6-4) photoproduct recognition by the Rad4/XPC nucleotide excision repair complex. Nucleic Acids Research. [Link]
-
Wang, Y., et al. (2018). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. [Link]
-
5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one. PubChem. [Link]
Sources
- 1. tebubio.com [tebubio.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. growingscience.com [growingscience.com]
- 4. jocpr.com [jocpr.com]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antiinflammatory activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one | C13H14N2O2 | CID 592640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. Synthesis, anticonvulsant and toxicity screening of newer pyrimidine semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijbcp.com [ijbcp.com]
- 13. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of pyrimidone derivatives as nonpeptidic and noncovalent 3-chymotrypsin-like protease (3CLpro) inhibitors with anti-coronavirus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 16. veterinaria.org [veterinaria.org]
- 17. sciensage.info [sciensage.info]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eurekaselect.com [eurekaselect.com]
- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
